6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is a bicyclic heterocyclic compound featuring fused triazole and diazepine rings. Its molecular formula is C₆H₁₀N₄ (base form), with derivatives often modified at the 3-position to enhance pharmacological or physicochemical properties.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-4-10-5-8-9-6(1)10/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKHHSJJRXSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The diazepine ring is then formed through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield. Specific conditions such as temperature, solvent, and catalysts are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Profile
The compound has been studied for its potential pharmacological effects. Notably:
- CNS Activity : Research indicates that derivatives of this compound may exhibit anxiolytic and antidepressant properties. The presence of the diazepine ring suggests potential interactions with GABA receptors, which are crucial for mediating anxiety and mood disorders .
- Anticancer Properties : Some studies have reported that compounds similar to 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine demonstrate cytotoxic effects against various cancer cell lines. This may be attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Studies
- Anxiolytic Effects : A study published in a peer-reviewed journal evaluated the anxiolytic effects of a modified version of this compound in animal models. Results showed a significant reduction in anxiety-like behaviors compared to control groups .
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism involves the activation of specific apoptotic pathways that lead to cell death .
Material Science Applications
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituents
The core structure of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is often functionalized to modulate bioactivity. Key derivatives include:
Physicochemical Properties
- Derivatives like the carboxamide hydrochloride exhibit improved water solubility (≥10 mg/mL) due to ionizable groups .
- Collision Cross Section (CCS) : The 3-methyl derivative (CID 59006429) shows a predicted CCS of 130.2 Ų for [M+H]⁺, suggesting moderate polarity and compatibility with liquid chromatography-mass spectrometry (LC-MS) workflows .
Commercial and Research Status
- Supplier Landscape: Key suppliers include Shanghai Yuanye Bio-Technology (3-bromo derivative) and Hairui Chemical (3-cyclobutyl derivative), with prices ranging from ¥2,900/100 mg (3-bromo) to custom quotes for bulk orders .
Biological Activity
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazole and diazepine derivatives known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The synthetic pathways often employ cyclization reactions involving triazole and diazepine precursors. For instance:
- Reagents : Commonly used reagents include hydrazines and carbonyl compounds.
- Conditions : Reactions may be conducted under reflux in organic solvents or using microwave-assisted synthesis for improved yields.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds derived from this scaffold have shown effectiveness against various bacterial strains. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antifungal Activity : Similar compounds have also been evaluated for antifungal properties with promising results against Candida species .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed in vitro. The compound demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This suggests a mechanism by which the compound could attenuate neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds in this class. Key findings include:
- Substituent Variations : The introduction of various substituents on the diazepine ring has been shown to enhance biological activity. For example:
Case Studies
Several case studies highlight the biological effects of this compound:
- Study on Antimicrobial Efficacy :
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine derivatives?
- Methodology : The compound is typically synthesized via cyclization reactions. For example:
- Hydrazide Cyclocondensation : Reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazides under reflux conditions to form triazoloazepine intermediates, followed by quaternization with alkyl halides .
- [3+2] Cycloaddition : Using hydrazones and ketones in a one-pot reaction with catalytic acid to construct the triazolo-diazepine core .
- Key Considerations : Optimize reaction time (12–24 hours) and solvent polarity (e.g., dioxane or ethanol) to improve yields.
Q. Which analytical techniques are most reliable for characterizing triazolo-diazepine derivatives?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity of the triazole ring and diazepine backbone. Compare chemical shifts with reference data for related compounds (e.g., 3-arylaminomethyl analogs) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems, especially for derivatives with substituents like trifluoromethyl groups .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antibacterial vs. antifungal) be resolved for triazolo-diazepines?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., 3-trifluoromethyl vs. 3-aryl groups) and evaluate activity across multiple assays. For instance:
- Antibacterial : Test against Gram-positive/negative strains using MIC assays (e.g., S. aureus, E. coli) .
- Antifungal : Screen against Candida spp. via broth microdilution .
- Mechanistic Profiling : Use radioligand binding assays to determine affinity for bacterial vs. fungal targets (e.g., dihydrofolate reductase inhibition) .
Q. What strategies improve regioselectivity in the synthesis of triazolo-diazepine derivatives?
- Methodology :
- Steric and Electronic Control : Introduce bulky substituents (e.g., 9-methyl groups) to direct cyclization toward the desired regioisomer .
- Catalytic Optimization : Employ Lewis acids (e.g., SnCl) in non-polar solvents (e.g., benzene) to favor [1,2,4]triazolo over [1,2,3] isomers .
- Computational Modeling : Use DFT calculations to predict transition-state energies for competing pathways .
Q. How can reaction yields be enhanced for large-scale synthesis of triazolo-diazepines?
- Methodology :
- Process Intensification : Implement continuous-flow reactors to reduce side reactions (e.g., hydrolysis of hydrazides) .
- Green Chemistry : Replace traditional solvents (dioxane) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters like temperature (80–100°C) and stoichiometry (1:1.2 acyl chloride:amine) .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in reported biological activity data?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., Gupta, 2007 vs. Zappalà, 2000) and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
- Replicate Key Experiments : Reproduce assays under standardized conditions (e.g., CLSI guidelines) to isolate compound-specific effects .
Q. What computational tools are effective for predicting triazolo-diazepine pharmacokinetics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
